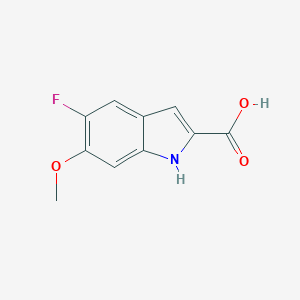

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

Übersicht

Beschreibung

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to a range of downstream effects . These effects include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

The nature of these interactions is complex and can vary depending on the specific derivative and biological context .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and is relatively stable at room temperature .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

The synthesis of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid involves several steps. One common method is to introduce a fluorine atom at the 2-position of the indole ring, followed by acylation to form the carboxylic acid . The reaction conditions typically involve the use of fluorinating agents and acylating reagents under controlled temperatures and pressures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid has numerous applications in scientific research:

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid can be compared with other indole derivatives such as:

5-Fluoroindole-2-carboxylic acid: Similar in structure but lacks the methoxy group, which can influence its biological activity and chemical reactivity.

6-Methoxyindole-2-carboxylic acid: Lacks the fluorine atom, which can affect its pharmacological properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid (FMICA) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of FMICA, focusing on its antiviral, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Overview of this compound

FMICA is characterized by its unique structure, which includes a fluorine atom and a methoxy group. These modifications are believed to enhance its biological activity compared to other indole derivatives. The compound is studied for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Target Receptors and Pathways

FMICA interacts with various biological targets, particularly receptors involved in inflammatory and cancer pathways. The binding affinity of FMICA to these targets suggests it may modulate several biochemical pathways, leading to significant biological effects.

- Antiviral Activity : Research indicates that FMICA may inhibit viral replication through mechanisms similar to other indole derivatives, potentially by interfering with viral enzyme functions.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting a role in managing conditions characterized by excessive inflammation.

- Anticancer Properties : FMICA exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of FMICA:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of FMICA on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Results demonstrated that FMICA induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. Flow cytometry assays revealed increased caspase-3/7 activity, indicating that FMICA triggers apoptotic pathways effectively.

Study 2: Antiviral Potential

In another investigation focusing on HIV-1 integrase inhibition, FMICA was found to disrupt the enzyme's function at concentrations ranging from 12.41 to 47.44 µM. The study highlighted the compound's ability to chelate essential metal ions within the active site of integrase, thereby impairing viral replication mechanisms.

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFANAUFECXLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250192 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-65-0 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.